molecular formula C16H11FN2O4 B8507068 5-((2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-2-fluorobenzoic acid

5-((2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-2-fluorobenzoic acid

Cat. No.: B8507068
M. Wt: 314.27 g/mol
InChI Key: GAKQDOANOFNZED-UHFFFAOYSA-N
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Description

5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid is a complex organic compound belonging to the class of quinazolines. Quinazolines are known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid typically involves a multi-step process. One common method is the I2/TBHP mediated domino synthesis. This method involves the reaction of isatins with o-amino N-aryl/alkyl benzamides under mild conditions . The reaction conditions are generally mild, and the process is efficient, making it suitable for industrial production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like I2/TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom.

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets. It acts as a DNA intercalator, binding to DNA and disrupting its function. This leads to the inhibition of cell proliferation, making it effective against cancer cells .

Properties

Molecular Formula

C16H11FN2O4

Molecular Weight

314.27 g/mol

IUPAC Name

5-[(2,4-dioxoquinazolin-1-yl)methyl]-2-fluorobenzoic acid

InChI

InChI=1S/C16H11FN2O4/c17-12-6-5-9(7-11(12)15(21)22)8-19-13-4-2-1-3-10(13)14(20)18-16(19)23/h1-7H,8H2,(H,21,22)(H,18,20,23)

InChI Key

GAKQDOANOFNZED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2CC3=CC(=C(C=C3)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-(4-fluoro-3-methoxycarbonylbenzyl)quinazoline-2,4(1H,3H)-dione using a procedure similar to those described for the synthesis of compound of Example 2. 1H NMR (DMSO-d6): 13.23 (brs, 1H), 11.75 (s, 1H), 8.00 (d, J=7.5 Hz, 1H), 7.80 (dd, J=6.9 and 2.1 Hz, 1H), 7.67-7.54 (m, 2H), 7.30-7.21 (m, 3H), 5.31 (s, 2H). MS: m/z 315.3 [M+H]+.
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1-(4-fluoro-3-methoxycarbonylbenzyl)quinazoline-2,4(1H,3H)-dione
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